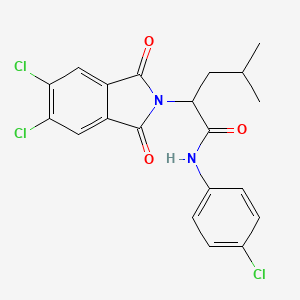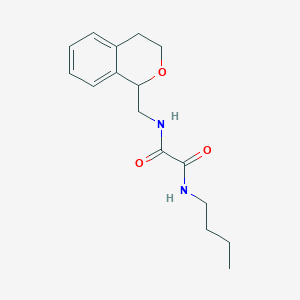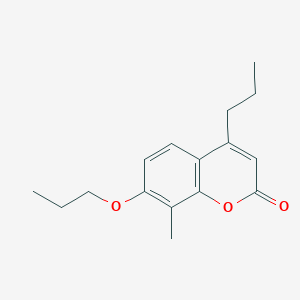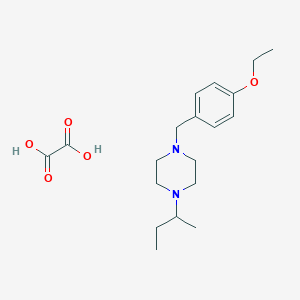![molecular formula C17H23FN2O6S B3948003 1-cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3948003.png)
1-cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate
Vue d'ensemble
Description
1-cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is commonly referred to as CPP-115 and has been widely studied for its effects on the central nervous system.
Mécanisme D'action
CPP-115 acts as an inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter in the central nervous system that plays a crucial role in regulating neuronal excitability. Inhibition of GABA transaminase results in increased levels of GABA, which leads to a reduction in neuronal excitability and a decrease in the release of dopamine, a neurotransmitter associated with reward and addiction.
Biochemical and Physiological Effects
CPP-115 has been shown to have several biochemical and physiological effects. Studies have shown that the compound increases the levels of GABA in the brain, which leads to a reduction in neuronal excitability. CPP-115 has also been shown to decrease the release of dopamine, which is associated with reward and addiction. Additionally, the compound has been shown to have anxiolytic and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 has several advantages for use in lab experiments. The compound is highly selective for GABA transaminase and has a long half-life, which makes it suitable for use in animal studies. However, CPP-115 has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on CPP-115. One area of research is the development of more potent and selective inhibitors of GABA transaminase. Another area of research is the investigation of the effects of CPP-115 on other neurotransmitters and their receptors. Finally, the potential use of CPP-115 in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease should be explored.
Conclusion
In conclusion, CPP-115 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been studied for its effects on the central nervous system, and its mechanism of action involves the inhibition of GABA transaminase. CPP-115 has several advantages for use in lab experiments, but also has some limitations. Future research on CPP-115 should focus on the development of more potent and selective inhibitors of GABA transaminase and the investigation of its potential use in the treatment of other neurological disorders.
Applications De Recherche Scientifique
CPP-115 has been studied for its potential applications in various fields of scientific research. One of the most significant applications of CPP-115 is in the treatment of addiction. Studies have shown that CPP-115 can reduce drug-seeking behavior in animals and humans. The compound has also been studied for its potential use in the treatment of epilepsy, anxiety, and depression.
Propriétés
IUPAC Name |
1-cyclopentyl-4-(4-fluorophenyl)sulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2S.C2H2O4/c16-13-5-7-15(8-6-13)21(19,20)18-11-9-17(10-12-18)14-3-1-2-4-14;3-1(4)2(5)6/h5-8,14H,1-4,9-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRGTUHGJJLKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B3947923.png)
![4-butoxy-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide](/img/structure/B3947940.png)




![3-benzyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3947969.png)
![1-(4-ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947971.png)

![N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3947983.png)
![2-(benzoylamino)-N-[1-benzyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzamide](/img/structure/B3947999.png)
![methyl 6-tert-butyl-2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3948015.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(3-methylbenzoyl)piperazine](/img/structure/B3948023.png)
